Diethyl (3-methylbut-2-en-1-yl)phosphonate
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Overview
Description
Diethyl (3-methylbut-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C9H19O3P. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. This compound is known for its role in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-methylbut-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-methylbut-2-en-1-ol under acidic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 3-methylbut-2-en-1-ol.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction is carried out at room temperature with continuous stirring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-methylbut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Diethyl (3-methylbut-2-en-1-yl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethyl (3-methylbut-2-en-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl (3-buten-1-yl)phosphonate: Similar in structure but with a different alkyl group.
Diethyl (2-methylbut-2-en-1-yl)phosphonate: Another structural isomer with different positioning of the methyl group.
Uniqueness
Diethyl (3-methylbut-2-en-1-yl)phosphonate is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where other phosphonates may not be as effective .
Properties
CAS No. |
51795-72-3 |
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Molecular Formula |
C9H19O3P |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-methylbut-2-ene |
InChI |
InChI=1S/C9H19O3P/c1-5-11-13(10,12-6-2)8-7-9(3)4/h7H,5-6,8H2,1-4H3 |
InChI Key |
ROHAZABGEKHYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=C(C)C)OCC |
Origin of Product |
United States |
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